1-Methanesulfonyl-3-trifluoromethyl-benzene
Overview
Description
1-Methanesulfonyl-3-trifluoromethyl-benzene is an organic compound with the molecular formula C8H7F3O2S It is characterized by the presence of a methanesulfonyl group and a trifluoromethyl group attached to a benzene ring
Mechanism of Action
Target of Action
3-Trifluoromethylphenylmethylsulfone is traditionally a nucleophilic trifluoromethylating agent . Its primary targets are arylthiolate anions .
Mode of Action
The compound acts as a trifluoromethyl radical precursor . It forms electron donor–acceptor (EDA) complexes with arylthiolate anions . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .
Biochemical Pathways
The compound’s interaction with its targets leads to the S-trifluoromethylation of thiophenols . This process occurs under photoredox catalyst-free conditions . Similar S-perfluoroethylation and S-perfluoro-iso-propylation of thiophenols are also achieved using the corresponding perfluoroalkyl phenyl sulfones .
Pharmacokinetics
The incorporation of a trifluoromethyl group into organic motifs has been associated with enhanced lipophilicity, metabolic stability, and pharmacokinetic properties .
Result of Action
The s-trifluoromethylation of thiophenols could potentially alter the properties of these molecules, affecting their reactivity and interactions within the cell .
Action Environment
The compound’s mode of action, involving visible light irradiation, suggests that light conditions could potentially influence its efficacy .
Biochemical Analysis
Biochemical Properties
3-Trifluoromethylphenylmethylsulfone plays a significant role in biochemical reactions, particularly in the trifluoromethylation of thiophenols. This compound can form electron donor-acceptor (EDA) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This reaction leads to the S-trifluoromethylation of thiophenols without the need for a photoredox catalyst . The interactions of 3-Trifluoromethylphenylmethylsulfone with arylthiolate anions highlight its importance in biochemical research.
Cellular Effects
3-Trifluoromethylphenylmethylsulfone has various effects on different types of cells and cellular processes. It influences cell function by participating in cell signaling pathways and affecting gene expression. The compound’s ability to form EDA complexes and undergo SET reactions under visible light irradiation suggests its potential impact on cellular metabolism and other biochemical pathways . Detailed studies on its specific cellular effects are still limited.
Molecular Mechanism
The molecular mechanism of 3-Trifluoromethylphenylmethylsulfone involves its role as a trifluoromethyl radical precursor. The compound forms EDA complexes with arylthiolate anions, leading to an intramolecular SET reaction under visible light irradiation . This reaction results in the S-trifluoromethylation of thiophenols, demonstrating the compound’s ability to act as a nucleophilic trifluoromethylating agent . The molecular interactions and enzyme inhibition or activation mechanisms of 3-Trifluoromethylphenylmethylsulfone are crucial for understanding its biochemical properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Trifluoromethylphenylmethylsulfone can change over time. The compound’s stability and degradation under various conditions are essential factors to consider. Studies have shown that the trifluoromethylthio (CF3S) group in 3-Trifluoromethylphenylmethylsulfone enhances the compound’s stability under acidic environments
Dosage Effects in Animal Models
The effects of 3-Trifluoromethylphenylmethylsulfone vary with different dosages in animal models. Understanding the dose-effect relationship is crucial for evaluating the compound’s therapeutic potential and toxicity. High doses of 3-Trifluoromethylphenylmethylsulfone may lead to adverse effects, while lower doses might be beneficial for specific biochemical applications . Detailed studies on dosage effects and threshold levels are necessary for comprehensive evaluation.
Metabolic Pathways
3-Trifluoromethylphenylmethylsulfone is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s role in trifluoromethylation reactions suggests its involvement in metabolic flux and changes in metabolite levels
Transport and Distribution
The transport and distribution of 3-Trifluoromethylphenylmethylsulfone within cells and tissues are critical for understanding its biochemical effects. The compound’s ability to form EDA complexes and undergo SET reactions indicates its potential interactions with transporters and binding proteins . Studies on its localization and accumulation in different cellular compartments are essential for a comprehensive understanding.
Subcellular Localization
The subcellular localization of 3-Trifluoromethylphenylmethylsulfone plays a significant role in its activity and function. The compound’s ability to form EDA complexes and undergo SET reactions suggests its localization in specific cellular compartments . Targeting signals and post-translational modifications may direct the compound to particular organelles, influencing its biochemical properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methanesulfonyl-3-trifluoromethyl-benzene can be synthesized through several methods. One common approach involves the sulfonylation of 3-trifluoromethyl-benzene using methanesulfonyl chloride in
Properties
IUPAC Name |
1-methylsulfonyl-3-(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2S/c1-14(12,13)7-4-2-3-6(5-7)8(9,10)11/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUUWBSOLRFAKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901251043 | |
Record name | 1-(Methylsulfonyl)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901251043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43032-69-5 | |
Record name | 1-(Methylsulfonyl)-3-(trifluoromethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=43032-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Methylsulfonyl)-3-(trifluoromethyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901251043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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